molecular formula C16H13NO5 B082055 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- CAS No. 12223-36-8

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-

Cat. No. B082055
CAS RN: 12223-36-8
M. Wt: 299.28 g/mol
InChI Key: YNSMMVQJQULRFZ-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- is a chemical compound with the molecular formula C16H13NO5 . It is also known by other names such as 1-amino-4-hydroxy-2-(2-hydroxyethoxy)anthracene-9,10-dione and 1-Amino-4-hydroxy-2-(2-hydroxyethoxy)anthraquinone .


Molecular Structure Analysis

The molecular structure of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)- is 299.28 g/mol . It has a XLogP3-AA value of 2.2, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 6 .

Scientific Research Applications

  • Potential as Anticancer Agents : Derivatives of 9,10-anthracenediones, similar to the compound , have shown potential as anticancer agents. They inhibit cell growth in vitro and are being tested for their effectiveness against cancer (Antonello, Uriarte, & Palumbo, 1989).

  • Phase I Clinical Trials : A specific derivative of 9,10-anthracenedione underwent Phase I clinical trials. It showed some effectiveness against cancer, with leukopenia and thrombocytopenia being the dose-limiting side effects (Von Hoff et al., 1980).

  • Interaction with DNA : Some derivatives of 9,10-anthracenedione have been studied for their ability to bind DNA. Their DNA binding capacity correlates well with their ability to inhibit DNA and RNA synthesis in cells (Palumbo et al., 1983).

  • In Vitro Antiproliferative Activity : Certain analogues of this compound have shown significant antiproliferative activity against cultured cells, correlating with their inhibitory effect on DNA synthesis (Nishio & Uyeki, 1983).

  • Electrochemical Detection in Cancer Chemotherapy : The compound has been studied for its quantitation following liquid chromatography, which is important for its application in cancer chemotherapy (Houpt & Baldwin, 1983).

  • Quantitative Determination in Serum : High-Performance Liquid Chromatography (HPLC) methods have been developed for the quantitative determination of this compound in serum, which is crucial for clinical trials and therapeutic monitoring (Ostroy & Gams, 1980).

properties

IUPAC Name

1-amino-4-hydroxy-2-(2-hydroxyethoxy)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c17-14-11(22-6-5-18)7-10(19)12-13(14)16(21)9-4-2-1-3-8(9)15(12)20/h1-4,7,18-19H,5-6,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSMMVQJQULRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066271
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-

CAS RN

17869-07-7
Record name 1-Amino-4-hydroxy-2-(2-hydroxyethoxy)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17869-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-4-hydroxy-2-(2-hydroxyethoxy)anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,10-ANTHRACENEDIONE, 1-AMINO-4-HYDROXY-2-(2-HYDROXYETHOXY)-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

47 parts of ethylene glycol, 13.7 parts of 1-amino-4-hydroxy-2-chloroanthraquinone, 24 parts of N-methylpyrrolidone, 1.2 parts of phenol and 6 parts of potassium carbonate are heated for 6 hours at 120°-125°C under nitrogen. After working up, 10.5 parts of 1-amino-2-(2'-hydroxyethoxy)-4-hydroxyanthraquinone are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CID Blue - 2015 - industrialchemicals.gov.au
Stage One of the implementation of this framework, which lasted four years from 1 July 2012, examined 3000 chemicals meeting characteristics identified by stakeholders as needing …
Number of citations: 0 www.industrialchemicals.gov.au

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